molecular formula C23H15ClN2O4S2 B4766977 (5E)-5-[[2-[(2-chlorophenyl)methoxy]-5-nitrophenyl]methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one

(5E)-5-[[2-[(2-chlorophenyl)methoxy]-5-nitrophenyl]methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B4766977
M. Wt: 483.0 g/mol
InChI Key: RUYMODACNLIICP-FYJGNVAPSA-N
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Description

(5E)-5-[[2-[(2-chlorophenyl)methoxy]-5-nitrophenyl]methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic compound with potential applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a nitrophenyl group, and a chlorophenyl group. Its synthesis and reactivity make it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[[2-[(2-chlorophenyl)methoxy]-5-nitrophenyl]methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazolidinone Ring: This step involves the reaction of a thiourea derivative with a suitable α-haloketone to form the thiazolidinone ring.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a nucleophilic substitution reaction using a chlorophenyl halide.

    Nitration: The nitrophenyl group is introduced via nitration of the aromatic ring using a mixture of concentrated nitric acid and sulfuric acid.

    Methoxylation: The methoxy group is introduced through a nucleophilic substitution reaction using a suitable methoxy reagent.

    Final Condensation: The final step involves the condensation of the intermediate compounds to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[[2-[(2-chlorophenyl)methoxy]-5-nitrophenyl]methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl and nitrophenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or alkoxides in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted thiazolidinones.

Scientific Research Applications

(5E)-5-[[2-[(2-chlorophenyl)methoxy]-5-nitrophenyl]methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent due to its unique chemical structure.

Mechanism of Action

The mechanism of action of (5E)-5-[[2-[(2-chlorophenyl)methoxy]-5-nitrophenyl]methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting enzyme activity by binding to the active site.

    Interacting with DNA: Binding to DNA and affecting transcription and replication processes.

    Modulating Signaling Pathways: Interacting with cellular receptors and modulating signaling pathways involved in cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-5-[[2-[(2-bromophenyl)methoxy]-5-nitrophenyl]methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one
  • (5E)-5-[[2-[(2-fluorophenyl)methoxy]-5-nitrophenyl]methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one

Uniqueness

(5E)-5-[[2-[(2-chlorophenyl)methoxy]-5-nitrophenyl]methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one is unique due to the presence of the chlorophenyl group, which may impart distinct chemical and biological properties compared to its analogs

Properties

IUPAC Name

(5E)-5-[[2-[(2-chlorophenyl)methoxy]-5-nitrophenyl]methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15ClN2O4S2/c24-19-9-5-4-6-15(19)14-30-20-11-10-18(26(28)29)12-16(20)13-21-22(27)25(23(31)32-21)17-7-2-1-3-8-17/h1-13H,14H2/b21-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUYMODACNLIICP-FYJGNVAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC3=C(C=CC(=C3)[N+](=O)[O-])OCC4=CC=CC=C4Cl)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C(=O)/C(=C\C3=C(C=CC(=C3)[N+](=O)[O-])OCC4=CC=CC=C4Cl)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5E)-5-[[2-[(2-chlorophenyl)methoxy]-5-nitrophenyl]methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one
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(5E)-5-[[2-[(2-chlorophenyl)methoxy]-5-nitrophenyl]methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one
Reactant of Route 3
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(5E)-5-[[2-[(2-chlorophenyl)methoxy]-5-nitrophenyl]methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one
Reactant of Route 4
Reactant of Route 4
(5E)-5-[[2-[(2-chlorophenyl)methoxy]-5-nitrophenyl]methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one
Reactant of Route 5
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(5E)-5-[[2-[(2-chlorophenyl)methoxy]-5-nitrophenyl]methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one
Reactant of Route 6
Reactant of Route 6
(5E)-5-[[2-[(2-chlorophenyl)methoxy]-5-nitrophenyl]methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one

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